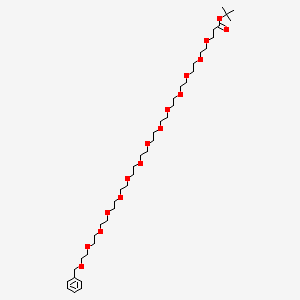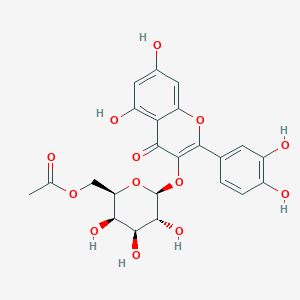
Avicularin (guajavarin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avicularin, also known as guajavarin, is a bioactive flavonol glycoside found in various plants, including guava (Psidium guajava). It is a derivative of quercetin, specifically quercetin-3-O-α-L-arabinofuranoside. Avicularin is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Avicularin can be synthesized through the glycosylation of quercetin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinofuranosyl bromide, and a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
Industrial production of avicularin often involves extraction from natural sources, such as guava leaves. The process includes crushing the leaves, followed by extraction using a lower alcohol (e.g., ethanol) at varying concentrations. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate avicularin .
Chemical Reactions Analysis
Types of Reactions
Avicularin undergoes various chemical reactions, including:
Oxidation: Avicularin can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis of avicularin results in the release of quercetin and arabinose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Hydrochloric acid or specific glycosidase enzymes are used for hydrolysis reactions.
Major Products
Oxidation: Quercetin and its oxidized derivatives.
Hydrolysis: Quercetin and arabinose.
Scientific Research Applications
Chemistry: Used as a standard compound in analytical chemistry for the quantification of flavonoids.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating conditions like diabetes, inflammation, and neurodegenerative diseases
Mechanism of Action
Avicularin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes like glutathione peroxidase.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Hypoglycemic Activity: Enhances glucose uptake by promoting the expression of glucose transporter 4 (GLUT4) on cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: The aglycone form of avicularin, known for its strong antioxidant and anti-inflammatory properties.
Myricitrin: A flavonol glycoside similar to avicularin, with myricetin as the aglycone.
Kaempferol: Another flavonol glycoside with similar biological activities.
Uniqueness
Avicularin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its aglycone quercetin, avicularin has enhanced water solubility, making it more suitable for certain applications .
Properties
Molecular Formula |
C20H18O11 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20?/m0/s1 |
InChI Key |
PZZRDJXEMZMZFD-BSXBAJJASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)
![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)
![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)
